molecular formula C16H14ClFN2O2 B2650345 (2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034446-26-7

(2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2650345
CAS RN: 2034446-26-7
M. Wt: 320.75
InChI Key: LOGJHJUXGICMHT-UHFFFAOYSA-N
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Description

This compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a pyridine ring, which is a six-membered ring with two nitrogen atoms . The presence of fluorine and chlorine atoms indicates that this compound is halogenated .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings, possibly through cyclization reactions . The halogen atoms could be introduced through halogenation reactions .


Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the sp3 hybridization of the carbon atoms . The presence of the halogen atoms could also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the halogen atoms . For example, the pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms could increase its polarity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone:

Pharmaceutical Development

This compound is a potential candidate for drug development due to its unique structural features. The presence of the pyrrolidine ring and the pyridine moiety can enhance its binding affinity to various biological targets, making it a promising scaffold for the design of new therapeutic agents. Researchers are exploring its potential in developing drugs for treating neurological disorders, cancer, and infectious diseases .

Neuroprotective Agents

The compound’s structure suggests it could act as a neuroprotective agent. The pyrrolidine ring is known for its role in enhancing cognitive functions and protecting neurons from oxidative stress. Studies are investigating its efficacy in preventing neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anticancer Research

Due to its ability to interact with cellular proteins and enzymes, this compound is being studied for its anticancer properties. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, making it effective in targeting cancer cells. Research is focused on its potential to inhibit tumor growth and induce apoptosis in cancerous cells .

Antimicrobial Agents

The compound’s unique structure allows it to disrupt microbial cell walls and inhibit the growth of bacteria and fungi. It is being evaluated for its potential as a broad-spectrum antimicrobial agent, which could be useful in treating resistant strains of bacteria and fungal infections .

Anti-inflammatory Applications

The presence of the pyridine and pyrrolidine rings in the compound suggests it could have anti-inflammatory properties. These rings can modulate the activity of enzymes involved in the inflammatory response, making the compound a candidate for developing new anti-inflammatory drugs .

Enzyme Inhibition Studies

Researchers are exploring the compound’s ability to inhibit specific enzymes that play a role in various diseases. Its structural features allow it to bind effectively to enzyme active sites, making it a valuable tool in studying enzyme inhibition and developing enzyme inhibitors for therapeutic use .

Chemical Biology Research

The compound is also being used in chemical biology to study the interactions between small molecules and biological macromolecules. Its unique structure makes it an excellent probe for investigating the mechanisms of action of various biological processes .

Material Science Applications

Beyond biological applications, this compound is being explored for its potential use in material science. Its stability and unique chemical properties make it suitable for developing new materials with specific functionalities, such as sensors or catalysts .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and developed into a drug .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c17-15-9-11(18)1-2-14(15)16(21)20-8-5-13(10-20)22-12-3-6-19-7-4-12/h1-4,6-7,9,13H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGJHJUXGICMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

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